molecular formula C15H20BrNO2 B2890540 tert-Butyl 3-[(3-bromophenyl)methyl]azetidine-1-carboxylate CAS No. 2044713-99-5

tert-Butyl 3-[(3-bromophenyl)methyl]azetidine-1-carboxylate

Cat. No.: B2890540
CAS No.: 2044713-99-5
M. Wt: 326.234
InChI Key: JHGYSADJWWUTJH-UHFFFAOYSA-N
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Description

tert-Butyl 3-[(3-bromophenyl)methyl]azetidine-1-carboxylate: is an organic compound that belongs to the class of azetidines Azetidines are four-membered nitrogen-containing heterocycles This compound is characterized by the presence of a tert-butyl ester group and a bromophenylmethyl substituent on the azetidine ring

Scientific Research Applications

Chemistry:

    Building Block: Used as a building block in the synthesis of more complex organic molecules.

Biology and Medicine:

Industry:

    Material Science:

Safety and Hazards

The compound has been classified under GHS07. It may cause skin irritation (H302) and serious eye irritation (H319). If it comes into contact with skin, it should be washed with plenty of water (P302 + P352). If it gets in the eyes, they should be rinsed cautiously with water for several minutes (P305 + P351 + P338). Contaminated clothing should be removed and washed before reuse (P362 + P364) .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of tert-Butyl 3-[(3-bromophenyl)methyl]azetidine-1-carboxylate typically involves the following steps:

Industrial Production Methods: Industrial production methods for this compound may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity while minimizing costs and environmental impact. This can include the use of continuous flow reactors and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions:

Common Reagents and Conditions:

Major Products Formed:

Mechanism of Action

The mechanism of action of tert-Butyl 3-[(3-bromophenyl)methyl]azetidine-1-carboxylate involves its interaction with molecular targets through its functional groups. The bromophenylmethyl group can participate in various interactions, including hydrogen bonding and π-π stacking, while the azetidine ring can engage in nucleophilic and electrophilic interactions. These interactions can influence the compound’s reactivity and its ability to modulate biological pathways .

Comparison with Similar Compounds

Uniqueness: The presence of the bromophenylmethyl group in tert-Butyl 3-[(3-bromophenyl)methyl]azetidine-1-carboxylate imparts unique reactivity and potential biological activity compared to its analogs. This makes it a valuable compound for research and development in various fields .

Properties

IUPAC Name

tert-butyl 3-[(3-bromophenyl)methyl]azetidine-1-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H20BrNO2/c1-15(2,3)19-14(18)17-9-12(10-17)7-11-5-4-6-13(16)8-11/h4-6,8,12H,7,9-10H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JHGYSADJWWUTJH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CC(C1)CC2=CC(=CC=C2)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H20BrNO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

326.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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